molecular formula C15H17N3OS B1269835 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 522597-99-5

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1269835
CAS No.: 522597-99-5
M. Wt: 287.4 g/mol
InChI Key: UAXNGJFJZHAKCY-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally related to 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown antibacterial and antifungal activities. This is highlighted by two biologically active thiophene-3-carboxamide derivatives exhibiting these properties (Vasu et al., 2005).

Cytostatic, Antitubercular, and Anti-inflammatory Activities

Azomethine derivatives of this compound have been predicted to show cytostatic, antitubercular, and anti-inflammatory activities. This finding is significant in the context of pharmacological properties and points towards the potential for these compounds in medical chemistry and pharmaceutical science (A. Chiriapkin et al., 2021).

Potential in Synthesis of Thienopyrimidine

Studies have indicated the utility of this compound in the synthesis of thienopyrimidine, a process which involves novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes (N. Pokhodylo et al., 2010).

Reactions with Benzylidenemalononitriles

Reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile, a closely related compound, with substituted benzylidenemalononitriles are another significant application. These reactions result in the formation of various derivatives, highlighting the compound's versatility in chemical synthesis (A. S. Youssef, 2009).

In Antipsychotic Agents

Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents. This includes an assessment of their binding to specific receptors and their in vivo activities, indicating their potential application in psychiatric medication (M. H. Norman et al., 1996).

Synthesis of Heterocycles with Anti-inflammatory Properties

This compound has also been involved in the synthesis of heterocycles containing the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, aimed at developing new anti-inflammatory agents (Maxym V. Vasylyev et al., 1999).

Synthesis of Schiff Bases as Antimicrobial Agents

The compound has been used in the synthesis of Schiff bases, which exhibit antimicrobial and anti-inflammatory properties, indicating its role in creating potential therapeutic agents (B. Narayana et al., 2006).

Safety and Hazards

The safety information for “2-Amino-N-(3-pyridin-3-ylmethyl)acetamide” indicates that it is an irritant .

Biochemical Analysis

Biochemical Properties

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which are essential for cell cycle regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the CDK2/cyclin A2 complex, thereby halting cell proliferation . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, it may also influence other signaling pathways and enzymes, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDK2 activity and induces apoptosis without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic processes can alter the compound’s efficacy and potential side effects, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout various tissues, with a preference for targeting cancerous cells due to its interactions with CDK2 . The compound’s localization and accumulation in specific tissues influence its therapeutic potential and side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting cell proliferation and inducing apoptosis .

Properties

IUPAC Name

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c16-14-13(11-5-1-2-6-12(11)20-14)15(19)18-9-10-4-3-7-17-8-10/h3-4,7-8H,1-2,5-6,9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXNGJFJZHAKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131097
Record name Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522597-99-5
Record name Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522597-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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